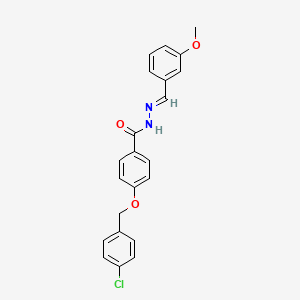
N-(2-acetylphenyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetylphenyl)pyridine-2-carboxamide is an organic compound characterized by the presence of both a pyridine ring and an acetylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)pyridine-2-carboxamide typically involves the reaction of 2-aminopyridine with 2-acetylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining controlled reaction conditions and minimizing the risk of side reactions.
化学反応の分析
Types of Reactions
N-(2-acetylphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-acetylphenyl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which N-(2-acetylphenyl)pyridine-2-carboxamide exerts its effects often involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-acetylphenyl)benzamide
- N-(2-acetylphenyl)pyridine-3-carboxamide
- N-(2-acetylphenyl)pyridine-4-carboxamide
Uniqueness
N-(2-acetylphenyl)pyridine-2-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
特性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
N-(2-acetylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)11-6-2-3-7-12(11)16-14(18)13-8-4-5-9-15-13/h2-9H,1H3,(H,16,18) |
InChIキー |
QXFJSNVYMDYTAU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


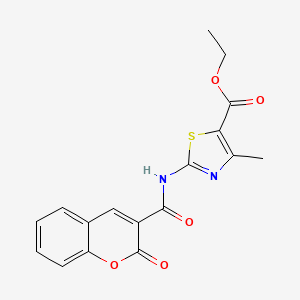
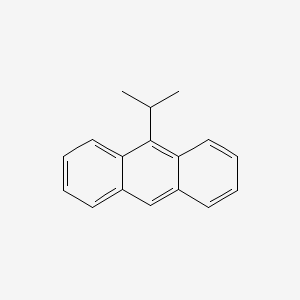
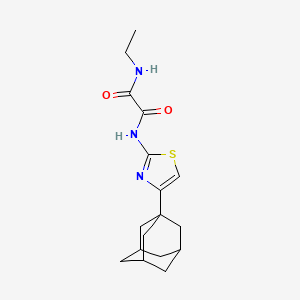





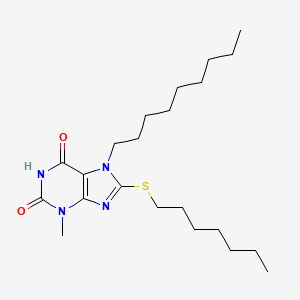

![1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B11999271.png)

![N'-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999284.png)
